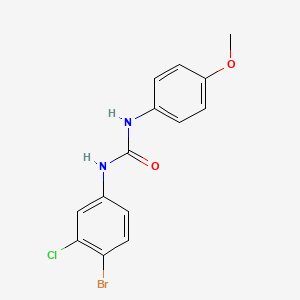

![molecular formula C15H12N4O3S B4629316 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-pyridinyl)acrylamide](/img/structure/B4629316.png)

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-pyridinyl)acrylamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[4-(aminosulfonyl)phenyl]acrylamide derivatives involves several key chemical reactions, including the reaction of acryloyl chloride with sulfanilamide and methacryloyl chloride with sulfonamide. These reactions are optimized under specific conditions to achieve higher yields and confirm the structures by 1H NMR, IR, and elemental analysis (W. Zhi-xue, 2005).

Molecular Structure Analysis

The structure of related cyanoacrylamide derivatives has been determined using techniques like NMR spectroscopy and single crystal X-ray diffraction, offering insights into the molecular configuration and electronic structure of these compounds (B. Kariuki et al., 2022).

Chemical Reactions and Properties

N-[4-(Aminosulfonyl)phenyl]acrylamide participates in various chemical reactions, including copolymerization with acrylonitrile and methyl methacrylate, showcasing its reactivity and potential for creating novel polymeric materials. The copolymer composition and reactivity ratios highlight its chemical versatility (W. Zhi-xue, 2004).

Physical Properties Analysis

The physical properties, such as glass temperatures and lithium ion conductivities of copolymers synthesized from acrylonitrile/N-[4-(aminosulfonyl)phenyl]acrylamide, have been investigated. These studies show how the copolymer composition affects its physical characteristics and its application in lithium ion conducting electrolytes (An-ran Wang et al., 2010).

Chemical Properties Analysis

The chemical properties of N-[4-(aminosulfonyl)phenyl]acrylamide derivatives extend to their use in creating complex molecules with significant biological activities. For instance, derivatives have been synthesized for anticancer activity evaluation, providing a foundation for developing novel therapeutic agents (M. Ghorab et al., 2012).

Wissenschaftliche Forschungsanwendungen

Cyclization Cascades and Heterocyclic Scaffolds

The compound's utility in generating complex heterocyclic scaffolds through cyclization cascades is significant. For instance, the addition of radicals to the double bond of N-(arylsulfonyl)acrylamides triggers a series of cyclization, aryl migration, and desulfonylation cascades. This process is instrumental in constructing indolo[2,1-a]isoquinolin-6(5H)-ones and 3,3-disubstituted-2-dihydropyridinones, showcasing its capacity to rapidly increase molecular complexity (Fuentes et al., 2015).

Anticancer Activity and Molecular Docking

Acrylamide derivatives serve as critical intermediates in synthesizing compounds with potential anticancer activities. For example, novel sulfonylbiscompounds carrying biologically active moieties have been synthesized using related intermediates, demonstrating significant cytotoxic activity against human breast cancer cell lines. Molecular docking studies further suggest mechanisms of action, providing insights into the design of more effective therapeutic agents (Ghorab et al., 2012).

Antimicrobial and Drug Releasing Studies

The synthesis of N‐((4‐amino sulfonyl)phenyl)acrylamide and its copolymerization with other compounds have led to materials with enhanced antimicrobial activities. These materials are promising for developing new antimicrobial agents and drug delivery systems, illustrating the compound's role in creating functional materials with health applications (Reddy et al., 2007).

Synthesis of Functionalized Heterocycles

The reactivity of acrylamide derivatives with various reagents leads to the synthesis of functionalized heterocycles. These compounds are studied for their antimicrobial properties, indicating the compound's versatility in synthesizing bioactive molecules (Elgemeie et al., 2017).

Polymerization and Material Science Applications

Acrylamide derivatives are also pivotal in material science, particularly in polymerization processes. The controlled radical polymerization of acrylamides containing specific moieties via reversible addition-fragmentation chain transfer (RAFT) demonstrates the ability to synthesize polymers with narrow polydispersity and controlled molecular weight. These materials have potential applications in biotechnology and nanotechnology (Mori et al., 2005).

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-pyridin-3-yl-N-(4-sulfamoylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3S/c16-9-12(8-11-2-1-7-18-10-11)15(20)19-13-3-5-14(6-4-13)23(17,21)22/h1-8,10H,(H,19,20)(H2,17,21,22)/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXBCFSABQAFDK-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49827434 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

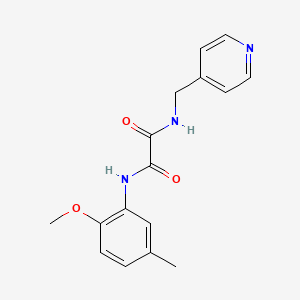

![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)

![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)

![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)

![N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide](/img/structure/B4629271.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)

![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)

![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)

![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629303.png)

![4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)

![10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol](/img/structure/B4629309.png)